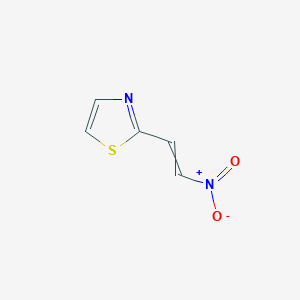

2-(2-nitroethenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)3-1-5-6-2-4-10-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXHCHVMMPSEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Nitroethenyl 1,3 Thiazole and Its Derivatives

Classical and Modified Cyclization Reactions for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical methods providing reliable access to this scaffold.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely utilized methods for thiazole ring construction. synarchive.com The reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. nih.govchemhelpasap.com This method is highly versatile, allowing for the synthesis of thiazoles with a variety of substituents at the 2, 4, and 5 positions. nih.gov

The reaction mechanism initiates with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the α-carbon of the haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring. chemhelpasap.com To synthesize a precursor for 2-(2-nitroethenyl)-1,3-thiazole, the choice of thioamide is critical. For instance, using thioformamide would result in a thiazole unsubstituted at the C2 position, while using thioacetamide would yield a 2-methylthiazole, which can then be further functionalized. A common variation involves using thiourea, which reacts with α-haloketones to produce 2-aminothiazoles. thieme.de

| Reactant A (α-Halocarbonyl) | Reactant B (Thioamide) | Resulting C2-Substituent | Reference |

| 2-Bromoacetophenone | Thiourea | -NH2 (Amino) | chemhelpasap.com |

| α-Halo Ketones | Primary Thioamides | -Alkyl or -Aryl | thieme.de |

| 1,2-Dichloro-1-ethoxyethane | Thiourea | -NH2 (Amino) | nih.gov |

Other classical methods, while perhaps less direct for the specific target compound, are important for synthesizing a broad range of thiazole derivatives.

The Cook-Heilborn thiazole synthesis is a method for producing 5-aminothiazoles. wikipedia.org The reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comanalis.com.my For example, the reaction between an α-aminonitrile and carbon disulfide yields a 5-amino-2-mercaptothiazole. analis.com.my While this method inherently introduces a C5-amino group, it is a valuable strategy for creating highly substituted thiazole derivatives. youtube.com

The Gabriel thiazole synthesis involves the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide. analis.com.myencyclopedia.pub This cyclization reaction typically produces 2,5-disubstituted thiazole derivatives. analis.com.myresearchgate.net The selection of the starting acylaminoketone dictates the substitution pattern of the resulting thiazole. researchgate.net

| Synthesis Name | Key Reactants | Typical Product | Reference |

| Cook-Heilborn | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole | nih.govwikipedia.org |

| Gabriel | α-Acylaminoketone + P4S10 | 2,5-Disubstituted Thiazole | analis.com.myresearchgate.net |

Modern organic synthesis has introduced several alternative strategies for forming the thiazole ring, often with advantages in efficiency, yield, and environmental impact. Microwave-assisted synthesis has emerged as a powerful tool, accelerating reaction times and often improving yields compared to conventional heating methods. nih.govencyclopedia.pub

Other notable strategies include:

Domino Alkylation-Cyclization: This approach utilizes propargyl bromides and thiourea derivatives to construct 2-aminothiazoles. nih.govnih.gov

Multi-component Reactions: These reactions combine three or more starting materials in a one-pot procedure to build complex molecules efficiently. For example, a three-component coupling of thiazole Schiff bases, ammonium acetate, and aromatic aldehydes can be used to annulate an s-triazine ring onto a thiazole. rsc.orgrsc.org

Oxidative Cyclization: Some methods involve the copper-catalyzed aerobic oxidative reaction of aldehydes, amines, and elemental sulfur to form the thiazole ring, representing a green chemistry approach. nih.govorganic-chemistry.org

Formation of the Nitroethenyl Side Chain at the Thiazole C2 Position

Once the thiazole ring with a suitable precursor at the C2 position is synthesized (e.g., 1,3-thiazole-2-carbaldehyde), the nitroethenyl side chain can be constructed.

The most direct and widely used method for forming the C2-nitroethenyl side chain is the Knoevenagel condensation . wikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In this specific synthesis, 1,3-thiazole-2-carbaldehyde is reacted with nitromethane, which serves as the active methylene compound.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the nitromethane to form a nucleophilic enolate ion. wikipedia.org This ion then attacks the electrophilic carbonyl carbon of the thiazole aldehyde. The resulting intermediate subsequently eliminates a molecule of water to yield the final α,β-unsaturated product, 2-(2-nitroethenyl)-1,3-thiazole. wikipedia.orgsciensage.info The Knoevenagel condensation is a key step in the synthesis of many fine chemicals and biologically significant heterocyclic compounds.

| Aldehyde | Active Methylene | Catalyst | Conditions | Product |

| Aromatic Aldehydes | Malononitrile | Selenium promoted ZrO2 | Room Temperature, Water | Arylidene Malononitrile |

| Benzaldehyde | 2,4-Thiazolidinedione | Tungstic Acid | 100 °C, DMF | 5-Benzylidene-2,4-thiazolidinedione |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Conjugated Enone |

The table above shows examples of Knoevenagel condensations with various aldehydes and active methylene compounds to illustrate the general reaction conditions. wikipedia.orgijsrst.com

While the Knoevenagel condensation is the most common route, alternative oxidative methods for forming the nitroalkene double bond can be considered. These approaches are generally less direct for this specific transformation but represent viable synthetic strategies for nitroalkenes in general. One potential, though less common, pathway could involve the synthesis of a 2-(2-nitroethyl)-1,3-thiazole intermediate, followed by an oxidation step to introduce the double bond. Another hypothetical route could involve the direct oxidative nitration of 2-vinyl-1,3-thiazole, although this method often suffers from issues with regioselectivity and side reactions. More recently, three-component reactions involving chalcones, nitrobenzene, and carbon disulfide have been described for the synthesis of thiazole-2-thiones, showcasing the use of nitroarenes in building heterocyclic systems. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Principles

Recent advancements in organic synthesis have been driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comresearchgate.net These principles have been successfully applied to the synthesis of thiazole derivatives through the development of one-pot multicomponent reactions, catalyst-free systems, and novel metal-catalyzed coupling reactions. bepls.com Such strategies offer significant advantages over traditional methods, which often require harsh conditions, toxic reagents, and lengthy reaction times. bepls.comresearchgate.net

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the need to isolate intermediate compounds. nih.gov This approach aligns with green chemistry principles by saving time, energy, and reducing solvent waste. nih.govmedmedchem.com Various MCRs have been developed for the synthesis of diverse thiazole derivatives. medmedchem.comresearchgate.net

A notable example is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. nih.gov In this method, enzymes are used to catalyze the reaction under mild conditions, offering high yields and substrate tolerance. nih.gov For instance, trypsin from porcine pancreas has been shown to effectively catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate to produce thiazole derivatives with yields up to 94%. nih.gov Another green MCR approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a KF/Clinoptilolite nanoparticle catalyst in water. nih.gov

Furthermore, MCRs have been employed for the synthesis of complex fused heterocyclic systems containing a thiazole ring, such as pyrazolo-thiazole substituted pyridines. mdpi.com These reactions demonstrate the power of MCRs to construct molecularly diverse scaffolds from simple starting materials in an efficient manner. mdpi.com

Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Secondary amines, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas, Ethanol, 45°C | 2,4,5-Trisubstituted thiazoles | up to 94% | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Hantzsch thiazole derivatives | 79-90% | bepls.com |

| Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles, Water, 100°C | Substituted thiazoles | Good to Excellent | nih.gov |

| Amines, isothiocyanates, nitroepoxides | Catalyst-free, THF, 10-15°C | 2-Iminothiazoles | High to Excellent | nih.govresearchgate.net |

| Acetyl compound, thiophene-2-carbaldehyde, malononitrile | Piperidine, Ethanol, reflux | Pyran derivative fused with thiazole | - | mdpi.com |

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. bepls.com Several catalyst-free protocols for the synthesis of thiazole derivatives have been reported, often utilizing green solvents like water or polyethylene glycol (PEG), or employing solvent-free conditions. bepls.comresearchgate.net

One efficient method involves the catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF at low temperatures to afford 2-iminothiazoles in high yields. nih.govresearchgate.net The reaction proceeds through the in-situ formation of thiourea, followed by ring-opening of the nitroepoxide, cyclization, and dehydration. nih.govresearchgate.net This protocol is notable for its operational simplicity and catalyst-free nature. nih.gov

Another green, catalyst-free approach is the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds using water as the solvent. bepls.com Microwave-assisted synthesis is another environmentally benign technique that can accelerate reactions and improve yields, as demonstrated in the catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water. bepls.com These methods highlight the progress in developing sustainable synthetic routes to thiazole derivatives by avoiding hazardous reagents and conditions. bepls.comresearchgate.net

Table 2: Examples of Catalyst-Free and Environmentally Benign Syntheses of Thiazoles

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Amines, isothiocyanates, nitroepoxides | THF, 10–15 °C, 6 h | 2-Iminothiazoles | High to Excellent | nih.govresearchgate.net |

| Dithiocarbamates, α-halocarbonyl compounds | Water, reflux, 20 h | 4-Substituted-2-(alkylsulfanyl)thiazoles | 75–90% | bepls.com |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water, microwave irradiation | Trisubstituted thiazoles | Good to Very Good | bepls.com |

| α-Diazoketones, thiourea | PEG-400, 100 °C, 2-3.5 h | 2-Aminothiazoles | 87–96% | bepls.com |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of heterocyclic cores like thiazole. mdpi.comdntb.gov.ua These reactions offer high efficiency and selectivity for functionalizing specific positions on the thiazole ring, which is crucial for creating libraries of compounds for various applications. mdpi.com

Palladium-catalyzed reactions have been particularly useful for the C-H functionalization of thiazoles. mdpi.com For example, a Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates with alkenes has been developed to introduce alkenyl groups at the C5-position. mdpi.com Another palladium-catalyzed system allows for the alkenylation of the C5-position of various substituted thiazoles. mdpi.com These methods provide direct routes to functionalized thiazoles without the need for pre-functionalized starting materials. mdpi.com

Copper-catalyzed reactions have also been employed for the synthesis of thiazole derivatives. researchgate.net For instance, recyclable CuFe₂O₄ nanoparticles have been used as a catalyst for the synthesis of 2-thio-substituted benzothiazoles from the reaction of 2-mercaptobenzothiazole with aryl halides under ligand-free conditions. researchgate.net This method is environmentally benign due to the use of a recyclable catalyst and a green solvent, PEG-400. researchgate.net These metal-catalyzed reactions represent a versatile strategy for the late-stage functionalization of the thiazole scaffold. beilstein-journals.org

Table 3: Examples of Metal-Catalyzed Reactions for Thiazole Derivatization

| Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Thiazole-4-carboxylates | Alkenes | Pd(II) | C5-Alkenylated thiazoles | mdpi.com |

| Substituted thiazoles | Alkenes | Pd/PCy₃/RCO₂H | C5-Alkenylated thiazoles | mdpi.com |

| 2-Mercaptobenzothiazole | Aryl halides | CuFe₂O₄ nanoparticles | 2-Thio-substituted benzothiazoles | researchgate.net |

| Imidazo[1,2-a]pyridines (related N-heterocycle) | Arylboronic acids | Cu(II) | C-N coupled products | beilstein-journals.org |

Chemical Reactivity and Functional Group Transformations of 2 2 Nitroethenyl 1,3 Thiazole

Electrophilic Nature of the Nitroethenyl Moiety

The nitro group, being a powerful electron-withdrawing group, imparts a strong electrophilic character to the β-carbon of the ethenyl group in 2-(2-nitroethenyl)-1,3-thiazole. This polarization of the carbon-carbon double bond makes it highly susceptible to attack by nucleophiles. The thiazole (B1198619) ring itself, with its sulfur and nitrogen heteroatoms, further modulates the electronic properties of the molecule.

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The pronounced electrophilicity of the β-carbon of the nitroethenyl group makes 2-(2-nitroethenyl)-1,3-thiazole an excellent substrate for Michael addition reactions. This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.

Carbon-based nucleophiles readily participate in Michael additions with 2-(2-nitroethenyl)-1,3-thiazole. These reactions are crucial for forming new carbon-carbon bonds and constructing more complex molecular frameworks. The choice of the carbon nucleophile can be tailored to introduce a wide variety of substituents. Softer nucleophiles generally favor the 1,4-addition pathway characteristic of the Michael reaction. stackexchange.comyoutube.com

| Carbon Nucleophile | Product |

| Enolates | Functionalized nitroalkanes |

| Organocuprates (Gilman reagents) | β-substituted thiazole derivatives |

| Grignard reagents | Can result in a mixture of 1,2- and 1,4-addition products |

Table 1: Examples of Carbon Nucleophiles in Michael Addition Reactions

Nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines, readily add to the electrophilic double bond of 2-(2-nitroethenyl)-1,3-thiazole. These reactions are fundamental for the synthesis of various nitrogen-containing heterocyclic compounds and functionalized amine derivatives. The addition of amines typically proceeds smoothly, leading to the formation of β-amino-nitroethylthiazole derivatives.

| Nitrogen Nucleophile | Product Structure |

| Primary Amines (R-NH₂) | 2-(2-nitro-1-(alkylamino)ethyl)-1,3-thiazole |

| Secondary Amines (R₂NH) | 2-(2-nitro-1-(dialkylamino)ethyl)-1,3-thiazole |

| Hydrazines (R-NHNH₂) | 2-(1-hydrazinyl-2-nitroethyl)-1,3-thiazole derivatives |

Table 2: Addition of Nitrogen Nucleophiles

Sulfur and oxygen nucleophiles also exhibit reactivity towards the activated double bond of 2-(2-nitroethenyl)-1,3-thiazole. Thiols, being excellent nucleophiles, can add to form sulfur-containing adducts. libretexts.orgyoutube.com Similarly, alkoxides can serve as oxygen nucleophiles, leading to the formation of ether linkages. An efficient dearomative cyclization of 2-nitrobenzofurans has been achieved through a thiol-triggered tandem Michael addition/intramolecular Henry reaction. nih.gov

| Nucleophile | Product Type |

| Thiols (R-SH) | Thioether derivatives |

| Alkoxides (R-O⁻) | Ether derivatives |

Table 3: Addition of Sulfur and Oxygen Nucleophiles

Cycloaddition Reactions (e.g., [2+2], [3+2] pathways)

The electron-deficient double bond of 2-(2-nitroethenyl)-1,3-thiazole can participate as a dipolarophile or dienophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition, can occur with dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. wikipedia.orglibretexts.orgnih.gov For instance, the reaction with a nitrone can yield an isoxazolidine (B1194047) ring. wikipedia.org A highly diastereoselective dearomative [3+2] 1,3-dipolar cycloaddition reaction of nitrobenzothiophenes with in situ-generated nonstabilized azomethine ylides has been developed. nih.gov

[2+2] cycloaddition reactions, often promoted photochemically, can lead to the formation of four-membered rings. youtube.com The feasibility and outcome of these reactions depend on the specific reaction conditions and the nature of the reacting partner.

Reductions and Oxidations of the Nitro Group

The nitro group of 2-(2-nitroethenyl)-1,3-thiazole is a versatile functional group that can undergo both reduction and oxidation reactions, providing access to a range of other functionalities.

The reduction of the nitro group is a common transformation that can lead to various products depending on the reducing agent and reaction conditions. Complete reduction typically affords the corresponding primary amine, 2-(2-aminoethenyl)-1,3-thiazole. Partial reduction can yield intermediate species such as nitroso or hydroxylamino derivatives. A variety of reducing agents can be employed, including metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or dissolving metal reductions (e.g., Sn/HCl, Fe/acetic acid). The reduction of 3-Nitro-1,2,4-triazol-5-one (NTO) to 3-amino-1,2,4-triazol-5-one has been studied using a hematite-Fe2+ redox couple. nih.gov

| Reducing Agent | Product |

| H₂, Pd/C | 2-(2-aminoethenyl)-1,3-thiazole |

| Sn, HCl | 2-(2-aminoethenyl)-1,3-thiazole |

| Fe, Acetic Acid | 2-(2-aminoethenyl)-1,3-thiazole |

Table 4: Common Reducing Agents for the Nitro Group

Oxidation of the thiazole ring itself can occur under strong oxidizing conditions, potentially at the sulfur atom to form sulfoxides or sulfones. However, oxidation reactions specifically targeting the nitro group of 2-(2-nitroethenyl)-1,3-thiazole are less common and would require specific reagents to avoid reaction at other sites of the molecule.

Functionalization of the Thiazole Ring System

The reactivity of the 1,3-thiazole ring is characterized by a π-excessive nature, rendering it susceptible to electrophilic attack, primarily at the C5 position. chemicalbook.com The C2 position is the most acidic proton, making it amenable to deprotonation and subsequent reaction with electrophiles. wikipedia.orgpharmaguideline.com However, the presence of the strongly electron-withdrawing 2-(2-nitroethenyl) group dramatically alters this reactivity profile. This substituent deactivates the heterocyclic ring towards electrophilic attack and enhances the electrophilicity of the C2 position. youtube.commasterorganicchemistry.com

Electrophilic Aromatic Substitution on the Thiazole Core

Electrophilic aromatic substitution (EAS) on the thiazole ring typically occurs at the C5 position, which possesses the highest electron density. chemicalbook.comnih.gov Common EAS reactions for thiazoles include nitration, halogenation, and Friedel-Crafts reactions, often requiring activating groups on the ring to proceed efficiently. pharmaguideline.comnumberanalytics.com

For 2-(2-nitroethenyl)-1,3-thiazole, the situation is markedly different. The 2-nitrovinyl group is a powerful deactivating group, withdrawing electron density from the thiazole ring through both inductive and resonance effects. youtube.commasterorganicchemistry.com This deactivation significantly reduces the nucleophilicity of the ring, making standard electrophilic substitution reactions at the C4 and C5 positions exceptionally challenging. There are no extensive reports in the literature of direct successful electrophilic aromatic substitutions, such as nitration or halogenation, on the thiazole core of 2-(2-nitroethenyl)-1,3-thiazole. The harsh conditions (e.g., fuming nitric/sulfuric acid) required for such reactions would likely lead to the degradation of the nitroethenyl side chain or the entire molecule rather than the desired substitution.

Expected Reactivity for Electrophilic Aromatic Substitution:

| Reaction Type | Reagents | Expected Outcome for 2-(2-nitroethenyl)-1,3-thiazole | Rationale |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | No reaction or decomposition | The nitrovinyl group strongly deactivates the thiazole ring, making it resistant to attack by the nitronium ion (NO₂⁺). The side chain is also sensitive to strong acids. youtube.com |

| Bromination | Br₂ / FeBr₃ or NBS | No reaction or decomposition | Ring deactivation prevents polarization of Br₂. N-Bromosuccinimide (NBS) might lead to radical side-chain reactions rather than EAS. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | The Lewis acid catalyst (AlCl₃) would complex strongly with the thiazole nitrogen and the nitro group, further deactivating the system and preventing the reaction. |

Organometallic Cross-Coupling Reactions at Thiazole Positions (e.g., C2, C4, C5)

Organometallic cross-coupling reactions, such as Suzuki, Stille, Heck, and Negishi reactions, are powerful tools for the functionalization of heterocyclic rings, including thiazoles. researchgate.net These reactions typically involve the coupling of an organometallic reagent with a halo- or triflyloxy-substituted heterocycle in the presence of a metal catalyst, most commonly palladium. lookchem.comresearchgate.net

Direct cross-coupling on the C-H bonds of 2-(2-nitroethenyl)-1,3-thiazole is not a feasible approach. Therefore, functionalization via cross-coupling would necessitate a pre-functionalized starting material, such as a halogenated derivative. For instance, to introduce a substituent at the C4 or C5 position, one would need to start with a precursor like 4-bromo- or 5-bromo-2-(2-nitroethenyl)-1,3-thiazole.

The synthesis of such precursors is challenging due to the difficulty of direct halogenation mentioned previously. A more plausible synthetic strategy would involve the construction of the thiazole ring with the desired halogen already in place, followed by the introduction of the nitroethenyl side chain. For example, starting from 2,4-dibromothiazole (B130268), a selective cross-coupling could be performed at the more reactive C2 position, or a halogen-metal exchange could furnish a 2-lithiated species for further reaction. lookchem.com A hypothetical route could involve selective functionalization at C4/C5 of a dibromothiazole, followed by building the C2 side chain.

Recent studies have demonstrated the utility of 2,4-dibromothiazole in regioselective cross-coupling reactions, which preferentially occur at the C2-position. lookchem.com This allows for the synthesis of 2-substituted-4-bromothiazoles, which can then undergo a second coupling reaction at the C4-position. A similar strategy could be envisioned for creating 2,5-disubstituted thiazoles.

Hypothetical Cross-Coupling Strategies for Functionalizing the Thiazole Core:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| Suzuki Coupling | 4-Bromo-2-(2-nitroethenyl)-1,3-thiazole | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-(2-nitroethenyl)-1,3-thiazole |

| Heck Coupling | 5-Bromo-2-(2-nitroethenyl)-1,3-thiazole | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-2-(2-nitroethenyl)-1,3-thiazole |

| Sonogashira Coupling | 4-Iodo-2-(2-nitroethenyl)-1,3-thiazole | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-2-(2-nitroethenyl)-1,3-thiazole |

Ring-Opening and Ring-Closing Reactions of Thiazole

The thiazole ring is generally stable but can undergo ring-opening under specific conditions. Reductive cleavage with agents like sodium in liquid ammonia (B1221849) can lead to ring opening. youtube.com Additionally, theoretical studies suggest that the mechanism of ring-opening can be influenced by the nature of the substituents on the thiazole ring. A DFT study indicated that thiazoles bearing electron-withdrawing groups are more likely to undergo an indirect ring-opening process, potentially involving intermediates. nih.gov

Thiazoles can also participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures. wikipedia.org For instance, Diels-Alder reactions with alkynes can occur, followed by the extrusion of sulfur to form a pyridine (B92270) ring. The presence of the electron-withdrawing nitroethenyl group could potentially influence the dienophilic or dipolarophilic character of the thiazole ring system, but specific studies on this compound are lacking.

Derivatization via Side Chain Modifications Beyond the Nitroethenyl Group

This section considers the chemical modification of other substituents that could be present on the thiazole ring at the C4 or C5 positions, alongside the 2-(2-nitroethenyl) group. The reactivity of such side chains would be influenced by the electronic nature of the core heterocycle.

For example, if a 4-methyl-2-(2-nitroethenyl)-1,3-thiazole were available, the methyl group would be expected to exhibit reactivity typical of methyl groups on heteroaromatic rings. It could potentially undergo condensation with aldehydes or be halogenated under radical conditions.

If a carboxyl group were present at the C4 or C5 position, standard transformations such as esterification or conversion to an amide would be feasible, provided the reagents used are compatible with the sensitive nitroethenyl group. For instance, esterification could be carried out under acidic conditions (Fischer esterification) or using alkyl halides with the carboxylate salt, with the latter likely being more compatible. Decarboxylative bromination has also been reported for thiazole carboxylic acids, providing an entry point to halogenated thiazoles for further cross-coupling. researchgate.netbeilstein-archives.org

Table of Potential Side-Chain Transformations:

| Initial Substituent (at C4/C5) | Reaction Type | Reagents | Potential Product Functionality |

| -CH₃ | Condensation | Aromatic Aldehyde, Base | Styryl group |

| -COOH | Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |

| -COOH | Amide Formation | SOCl₂, then Amine | Amide (-CONR₂) |

| -Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| -OH (as 4-hydroxythiazole) | O-alkylation (Etherification) | Alkyl Halide, Base | Alkoxy group (-OR) |

These transformations would require careful optimization to ensure the integrity of the 2-(2-nitroethenyl) moiety, which is susceptible to nucleophilic attack (Michael addition) and reduction. The choice of reagents and reaction conditions would be critical to achieve selective modification of the C4 or C5 side chain.

Theoretical and Computational Studies of 2 2 Nitroethenyl 1,3 Thiazole

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(2-nitroethenyl)-1,3-thiazole. Methods like B3LYP with basis sets such as 6-311G(d,p) are employed to optimize the molecular geometry and calculate various electronic properties. semanticscholar.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The aromaticity of the thiazole (B1198619) ring within the molecule is a key aspect of its electronic structure. While the thiazole ring is considered aromatic, the degree of aromaticity can be influenced by substituents. Computational methods can quantify aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations help in understanding the electronic delocalization and stability conferred by the thiazole ring.

Molecular Orbital Analysis and Frontier Orbital Theory in Reactivity Prediction

Frontier molecular orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. rdd.edu.iq

For 2-(2-nitroethenyl)-1,3-thiazole, the HOMO is typically localized on the electron-rich thiazole ring and the ethenyl bridge, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is predominantly located on the electron-withdrawing nitro group, making this part of the molecule susceptible to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter derived from these calculations. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies can precisely calculate this energy gap, providing a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Thiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - |

| 2-Methoxy-1,3-thiazole | -6.27 | - | - |

| Thiazole-4-carboxaldehyde | -7.44 | - | - |

Note: Data is illustrative and based on calculations for similar thiazole derivatives. researchgate.net The actual values for 2-(2-nitroethenyl)-1,3-thiazole would require specific calculations.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can also be derived from HOMO and LUMO energies. These descriptors provide further insights into the molecule's stability and reactivity. semanticscholar.org

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethenyl bridge in 2-(2-nitroethenyl)-1,3-thiazole allows for different spatial arrangements, or conformations. Conformational analysis, performed using computational methods, helps to identify the most stable conformations and the energy barriers between them. nih.gov This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing certain conformations. nih.gov In the case of thiazole-containing compounds, intramolecular hydrogen bonds between a hydrogen atom on the ethenyl bridge and the nitrogen atom of the thiazole ring can influence the molecule's preferred geometry. nih.gov The planarity of the molecule, arising from the conjugation between the thiazole ring, the double bond, and the nitro group, also contributes to its conformational stability.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry provides a powerful means to study the mechanisms of chemical reactions at a detailed level. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For reactions involving 2-(2-nitroethenyl)-1,3-thiazole, such as cycloaddition reactions, transition state modeling can elucidate the step-by-step process of bond breaking and formation. ufla.br These calculations can determine the activation energy of the reaction, which is directly related to the reaction rate. Understanding the reaction mechanism at this level of detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of 2-(2-nitroethenyl)-1,3-thiazole, molecular docking and molecular dynamics (MD) simulations are employed. physchemres.orgresearchgate.net These computational techniques predict how a small molecule (ligand), such as our compound of interest, binds to a biological macromolecule (receptor), typically a protein or enzyme. physchemres.org

Molecular docking involves placing the ligand into the active site of the receptor in various orientations and conformations and scoring the resulting poses based on their predicted binding affinity. physchemres.orgresearchgate.net This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govbiointerfaceresearch.com

Biomolecular Interactions and Mechanistic Investigations Non Clinical Focus

Studies on Enzyme Inhibition Mechanisms

Research into the enzymatic inhibition profile of 2-(2-nitroethenyl)-1,3-thiazole and its derivatives has identified several key molecular targets.

Histone Acetylase (HAT) Inhibition

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating histone proteins. nih.gov This process is a fundamental epigenetic mechanism. nih.gov The inhibition of HATs is a therapeutic strategy being explored for various diseases, including cancer. nih.govresearchgate.net Studies have shown that compounds containing a thiazole (B1198619) ring, a core component of 2-(2-nitroethenyl)-1,3-thiazole, can act as HAT inhibitors. nih.gov For instance, certain hydroxamic acids bearing a 1,3-thiazole structure have demonstrated inhibitory activity against histone deacetylases (HDACs), which work in opposition to HATs. nih.gov While direct studies on 2-(2-nitroethenyl)-1,3-thiazole's HAT inhibition are not extensively detailed in the provided results, the known activity of related thiazole-containing compounds suggests a potential mechanism of action. The development of dual inhibitors targeting both HATs and other enzymes, such as fungal lanosterol (B1674476) 14α-demethylase, highlights the therapeutic potential of modulating these pathways. nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a critical role in removing DNA damage caused by topoisomerase 1 (Top1) inhibitors, a class of anticancer drugs. nih.govnih.gov Inhibition of TDP1 can, therefore, enhance the efficacy of these chemotherapeutic agents. nih.govrsc.org TDP1 is a member of the phospholipase D superfamily and repairs stalled Top1 cleavage complexes (Top1cc) by hydrolyzing the bond between the DNA and the Top1 residue. nih.govrsc.org The development of TDP1 inhibitors is a significant area of research in oncology. nih.govrsc.org While specific inhibitory data for 2-(2-nitroethenyl)-1,3-thiazole against TDP1 is not available in the provided search results, the pursuit of small molecule inhibitors for TDP1 is an active field. nih.gov Researchers are exploring various chemical scaffolds to identify potent and specific TDP1 inhibitors, including those that can act as triple inhibitors of Top1, TDP1, and Tyrosyl-DNA Phosphodiesterase 2 (Tdp2). medchemexpress.com

Lanosterol-C14α-Demethylase Inhibition

Lanosterol-C14α-demethylase, also known as CYP51, is a vital enzyme in the biosynthesis of sterols like cholesterol in mammals and ergosterol (B1671047) in fungi. rsc.orgcaymanchem.com It is a well-established target for antifungal drugs. nih.govmdpi.com Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell growth inhibition or death. mdpi.com Studies have demonstrated that various compounds can inhibit lanosterol 14α-demethylase. rsc.org For example, host-induced gene silencing of the genes encoding this enzyme has been shown to confer strong resistance to fungal infections. nih.gov The design of dual inhibitors that target both lanosterol 14α-demethylase and histone deacetylase is an emerging strategy to combat drug-resistant fungal infections. nih.gov

VEGFR-2 and EGFR Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in signaling pathways that regulate cell proliferation, survival, and angiogenesis. google.comnih.gov Aberrant signaling from these receptors is a hallmark of many cancers, making them important therapeutic targets. nih.gov Dual inhibition of VEGFR and EGFR signaling pathways is a promising strategy in cancer therapy. google.com The combination of VEGFR-2 blockade with EGFR-targeting tyrosine kinase inhibitors has been shown to enhance anti-tumor effects in non-small-cell lung cancer models. nih.gov This enhanced effect is attributed to both the inhibition of tumor angiogenesis and direct antiproliferative effects on cancer cells. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, within tissues. nih.govgoogle.com It converts inactive cortisone (B1669442) to active cortisol. google.com Elevated levels of 11β-HSD1 are implicated in metabolic disorders like obesity and type 2 diabetes. nih.govnih.gov Therefore, inhibiting 11β-HSD1 is considered a therapeutic strategy for these conditions. nih.gov Studies have shown that inhibitors of 11β-HSD1 can improve metabolic phenotypes. nih.govnih.gov

Modulation of Cellular Pathways In Vitro

The inhibitory effects of 2-(2-nitroethenyl)-1,3-thiazole and related compounds on various enzymes translate to the modulation of key cellular pathways in laboratory settings. These in vitro studies provide insights into the potential cellular consequences of enzyme inhibition.

For instance, the inhibition of VEGFR-2 and EGFR by dual kinase inhibitors leads to the downstream inhibition of the MAPK/ERK and AKT/PI3-K signaling pathways. nih.gov This disruption of signaling cascades can induce apoptosis in cancer cells. nih.gov Similarly, the inhibition of 11β-HSD1 has been shown to have anti-adipogenic effects in pre-adipocyte cell lines, suggesting a role in regulating fat cell differentiation. nih.gov

The inhibition of enzymes involved in epigenetic modifications, such as HATs and HDACs, can lead to changes in gene expression that affect cell cycle progression and apoptosis. researchgate.netnih.gov For example, some 1,3-thiazole-based hydroxamic acids have been shown to arrest the cell cycle at the G2 phase and induce both early and late apoptosis in colon cancer cells. nih.gov

| Enzyme Target | Potential Cellular Consequence |

| Histone Acetylase (HAT) | Altered gene expression, potential for anti-tumor activity. |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Sensitization of cancer cells to topoisomerase I inhibitors. |

| Lanosterol-C14α-demethylase | Disruption of sterol biosynthesis, leading to antifungal or cholesterol-lowering effects. |

| VEGFR-2 and EGFR Tyrosine Kinases | Inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Reduction of intracellular cortisol levels, potential for anti-diabetic and anti-obesity effects. |

Induction of Cell Cycle Arrest

Derivatives of 1,3-thiazole have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. nih.govnih.govrsc.orgresearchgate.net For instance, certain thiazole-naphthalene derivatives have been observed to cause cell cycle arrest at the G2/M phase in cancer cell models. nih.gov This arrest is a critical mechanism that can halt the division of rapidly proliferating cells. nih.gov Similarly, studies on 1,2,4-triazole-3-carboxamide derivatives, which share a common heterocyclic structural motif, also demonstrated the induction of cell cycle arrest, highlighting this as a potential antiproliferative strategy. nih.govresearchgate.net Investigations into thieno-thiazole and dihydrothiazolo-thiazole derivatives further support the role of thiazole-containing compounds in disrupting the cell cycle, contributing to their anticancer potential. rsc.org

Mitochondrial Depolarization Studies

The mitochondrion is a key organelle in cellular metabolism and apoptosis (programmed cell death). nih.gov Some studies have explored the effect of thiazole derivatives on mitochondrial membrane potential. For example, specific 2-hydrazinylthiazole (B183971) derivatives have been shown to induce mitochondrial membrane depolarization in A549 lung carcinoma cell lines. researchgate.net The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. nih.govnih.gov This depolarization can be triggered by various stimuli, including the action of prooxidant agents. nih.gov

Inhibition of Cellular Proliferation in Model Systems

A significant body of research has demonstrated the ability of 2-(2-nitroethenyl)-1,3-thiazole and its analogs to inhibit the proliferation of various cell lines, particularly cancer cells. nih.govrsc.org Thiazole-naphthalene derivatives have shown potent antiproliferative activity against MCF-7 and A549 cancer cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, have been determined for various derivatives. For example, a thiazole-naphthalene derivative, compound 5b, exhibited IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM against MCF-7 and A549 cells, respectively. nih.gov Furthermore, thieno-thiazole and dihydrothiazolo-thiazole derivatives have also been evaluated for their in vitro anticancer activity against MCF-7 and HepG-2 cancer cell lines, with some compounds showing promising results. rsc.org

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 Value (µM) | Reference |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 | nih.gov |

| Thiazole-based derivative (11d) | Cancer cell panel | GI50 = 0.030 | frontiersin.org |

| Thiazole-based derivative (11f) | Cancer cell panel | GI50 = 0.027 | frontiersin.org |

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, has been identified as a mechanism of action for some thiazole derivatives. mdpi.comresearchgate.net The generation of ROS can lead to cellular damage and trigger cell death pathways. researchgate.net Studies on certain thiazole compounds have shown an increase in intracellular ROS levels. researchgate.net For example, the antimicrobial agent 2-bromo-2-nitro-1,3-propanediol, which shares the nitro group, has been shown to induce oxidative stress by inhibiting thioredoxin reductase activity and oxidizing cellular thiols. researchgate.net This disruption of the cellular redox balance is a key aspect of its biological activity. researchgate.net Some phenolic thiazoles have also been investigated for their antioxidant properties, which involve scavenging free radicals and chelating metal ions, indicating the diverse redox activities of this class of compounds. nih.gov

Interactions with Specific Biomolecules (Proteins, Nucleic Acids)

The biological effects of 2-(2-nitroethenyl)-1,3-thiazole and related compounds are rooted in their interactions with essential biomolecules like proteins and nucleic acids.

Covalent Adduct Formation with Nucleophilic Residues

The electrophilic nature of the nitroethenyl group in 2-(2-nitroethenyl)-1,3-thiazole suggests the potential for covalent bond formation with nucleophilic residues in proteins, such as the thiol group of cysteine or the phenol (B47542) group of tyrosine. nih.gov This type of covalent modification can lead to the irreversible inhibition of protein function. nih.gov For instance, research on other electrophilic compounds has demonstrated their ability to form covalent adducts with proteins, altering their activity. nih.gov While direct evidence for 2-(2-nitroethenyl)-1,3-thiazole is still emerging, the chemical structure supports this as a plausible mechanism of action.

DNA Intercalation and Binding Studies

Thiazole-containing compounds have been shown to interact with DNA, a primary target for many therapeutic agents. One mode of interaction is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.govresearchgate.netrsc.org Thiazole orange, a well-known fluorescent dye, is a classic example of a DNA intercalator. nih.govresearchgate.net Studies on dinuclear copper(II) complexes with thiazole ligands have also demonstrated intercalative binding to DNA. rsc.org Furthermore, some benzothiazole-pyrrolo researchgate.netnih.govbenzodiazepine conjugates have been shown to bind to the minor groove of DNA, causing distortions in the double helix. researchgate.net These interactions can interfere with DNA replication and transcription, ultimately leading to cellular dysfunction and death.

Protein Binding Dynamics (e.g., Serum Albumins)

There is no specific data available from the conducted research regarding the protein binding dynamics of 2-(2-nitroethenyl)-1,3-thiazole with serum albumins.

Studies on other thiazole derivatives have utilized techniques like fluorescence spectroscopy to investigate their interactions with serum albumins, such as bovine serum albumin (BSA). nih.govnih.gov These studies are crucial as the binding of a compound to serum albumin can significantly influence its distribution and availability in a biological system. nih.gov The interaction is often characterized by quenching of the intrinsic fluorescence of albumin's tryptophan residues upon binding of the compound. nih.gov The nature of this binding, whether static (formation of a ground-state complex) or dynamic (collisional quenching), and the binding constants are key parameters determined in such studies. nih.gov However, without specific experimental data for 2-(2-nitroethenyl)-1,3-thiazole, any discussion on its binding affinity, the types of forces involved (e.g., hydrophobic, hydrogen bonding, van der Waals forces), and the specific binding sites on the albumin molecule would be purely speculative.

Mechanistic Basis of Antimicrobial Activities In Vitro

Specific mechanistic studies detailing how 2-(2-nitroethenyl)-1,3-thiazole exerts its antimicrobial effects in vitro are not available in the reviewed literature.

Research on various other thiazole-containing compounds has revealed several potential antimicrobial mechanisms. One common mechanism for antifungal thiazole derivatives is the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Disruption of the fungal cell membrane integrity has also been identified as a mechanism of action for some thiazole derivatives, confirmed through methods like fluorescence microscopy using propidium (B1200493) iodide staining. nih.gov

Applications As Building Blocks in Advanced Organic Synthesis and Materials Science

Precursors for Complex Heterocyclic Architectures

The structure of 2-(2-nitroethenyl)-1,3-thiazole is primed for the synthesis of more complex heterocyclic systems. The nitroethenyl group is a powerful Michael acceptor and a reactive component in various cycloaddition reactions, while the thiazole (B1198619) ring itself is a stable scaffold found in numerous natural products and pharmaceuticals. lifechemicals.com The high reactivity of nitroalkenes, in general, makes them efficient precursors in synthetic organic chemistry, capable of participating in multi-component and cascade reactions to build intricate molecular frameworks. researchgate.net

The primary reaction pathways for elaborating the 2-(2-nitroethenyl)-1,3-thiazole scaffold include:

Michael Addition: The double bond is highly activated by the nitro group, making it susceptible to attack by a wide range of nucleophiles. This reaction can be the initial step in a domino sequence, leading to the formation of new ring systems. researchgate.net For instance, reaction with binucleophiles can lead to the one-pot synthesis of new heterocyclic rings fused to or substituted with the thiazole moiety.

Cycloaddition Reactions: The electron-deficient nature of the ethenyl bridge allows it to participate as a dienophile in Diels-Alder [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for constructing six- and five-membered rings, respectively, with a high degree of stereocontrol.

Reduction and Subsequent Cyclization: The nitro group can be chemically reduced to an amino group. This transformation opens up new synthetic possibilities, as the resulting enamine or aminoethyl-thiazole can undergo intramolecular cyclization reactions to form fused heterocyclic systems, such as thiazolopyrimidines or thiazolopyridines.

The flexibility of the nitro group, which can be transformed into various other functional groups, further expands its utility in the synthesis of complex targets. researchgate.net Thiazole-containing heterocycles are key components in many biologically active molecules, and using 2-(2-nitroethenyl)-1,3-thiazole as a starting material provides a direct route to novel analogues. nih.govmdpi.com

Table 1: Potential Reactions for Heterocycle Synthesis from 2-(2-nitroethenyl)-1,3-thiazole

Scaffold for Combinatorial Library Synthesis

In medicinal chemistry and drug discovery, the 1,3-thiazole ring is considered a "privileged scaffold" because it is a core structural component in numerous biologically active compounds. lifechemicals.comnih.gov Its derivatives have shown a wide range of pharmacological activities. mdpi.comresearchgate.net The compound 2-(2-nitroethenyl)-1,3-thiazole is an ideal scaffold for combinatorial chemistry, which involves the systematic and rapid synthesis of a large number of different but structurally related molecules to screen for biological activity. researchgate.net

The utility of this compound as a scaffold stems from two key features:

The Reactive Handle: The nitroethenyl group serves as a highly reactive "handle." A diverse library of compounds can be generated by reacting the scaffold with a large set of different nucleophiles (e.g., amines, thiols, carbanions) via Michael addition. core.ac.uk

The Thiazole Core: The thiazole ring provides a stable, rigid core that correctly orients the appended substituents in three-dimensional space, which is crucial for interaction with biological targets like enzymes or receptors.

A typical combinatorial approach would involve a parallel synthesis where 2-(2-nitroethenyl)-1,3-thiazole is reacted with a library of starting materials in separate reaction vessels. core.ac.uk This strategy allows for the rapid generation of a library of new chemical entities, each featuring the core thiazole structure but with diverse peripheral functional groups. Such libraries are invaluable for high-throughput screening to identify lead compounds for drug development. nih.govresearchgate.net

Role in Agrochemical Research: Mechanistic Aspects of Biocidal Action

Thiazole derivatives have established applications as pesticides. beilstein-journals.org The specific structure of 2-(2-nitroethenyl)-1,3-thiazole suggests a clear mechanistic pathway for potential biocidal (e.g., fungicidal or insecticidal) activity. The mechanism of action is likely centered on its function as a potent and irreversible inhibitor of key enzymes in the target pest.

The proposed mechanistic aspect of its biocidal action is covalent enzyme inhibition via Michael addition .

The electron-withdrawing nitro group makes the β-carbon of the ethenyl double bond highly electrophilic.

Many enzymes rely on nucleophilic amino acid residues (such as cysteine's thiol group or histidine's imidazole (B134444) nitrogen) in their active sites for catalytic function.

2-(2-nitroethenyl)-1,3-thiazole can enter the active site of a target enzyme and undergo a Michael-type addition reaction with one of these critical nucleophilic residues.

This reaction forms a stable, covalent bond between the inhibitor and the enzyme.

The covalent modification of the active site leads to irreversible inactivation of the enzyme, disrupting a vital metabolic pathway in the pest and ultimately leading to its death.

This mechanism of action, known as covalent inhibition, is a well-established strategy in the design of biocides and therapeutic drugs because it can lead to high potency and prolonged duration of effect. The design of molecules with dual-action properties, such as both inhibiting a target and having other beneficial effects like radical scavenging, is an emerging strategy in creating advanced therapeutic and potentially agrochemical agents. researchgate.net

Exploration in Optoelectronic or Polymeric Materials

The chemical structure of 2-(2-nitroethenyl)-1,3-thiazole is characteristic of a donor-π-acceptor (D-π-A) chromophore, making it a compound of interest for the development of advanced materials with specific optical or electronic properties. Thiazole-containing conjugated polymers and small molecules have been explored for applications in organic electronics and nonlinear optics. lifechemicals.comuwaterloo.ca

The structure-property relationships for this compound are governed by the following features:

Electron Acceptor (A): The nitro group (-NO₂) is a very strong electron-withdrawing group.

π-Conjugated Bridge (π): The ethenyl group (-CH=CH-) provides a conjugated bridge that facilitates electronic communication between the two ends of the molecule.

This D-π-A arrangement leads to a significant intramolecular charge transfer (ICT) from the thiazole end to the nitro group upon electronic excitation. This ICT is responsible for the unique optoelectronic properties of such molecules.

Nonlinear Optics (NLO): The large change in dipole moment between the ground and excited states, a consequence of ICT, can result in a high first hyperpolarizability (β), a key property for NLO materials used in applications like frequency doubling of light. Computational studies on similar donor-acceptor stilbenes with thiazole rings show that the orientation and electronic nature of the thiazole ring dramatically affect NLO properties. nycu.edu.tw

Polymeric Materials: The molecule can be considered a monomer for the synthesis of conjugated polymers. rsc.orgresearchgate.net Incorporating such a D-π-A structure into a polymer backbone would lead to a material with a low electronic band gap. uwaterloo.ca The strong electron-accepting nitro group would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is desirable for creating n-type semiconductor materials for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Table 2: Structure-Property Relationships for Thiazole-Based Optoelectronic Materials

Table of Mentioned Compounds

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthetic Routes

A significant and largely unaddressed challenge in the chemistry of 2-(2-nitroethenyl)-1,3-thiazole is the development of asymmetric synthetic routes. The creation of chiral centers in these molecules is paramount for investigating their stereoselective interactions with biological targets, which can lead to the development of more potent and selective therapeutic agents.

Currently, the synthesis of 2-(2-nitroethenyl)-1,3-thiazole derivatives primarily yields racemic mixtures. The future development of enantiomerically pure forms of these compounds will depend on the successful implementation of asymmetric synthesis strategies. This is a critical area of research, as the biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable side effects.

Key strategies that could be explored include:

Chiral Catalysis: The use of chiral catalysts in the key bond-forming reactions is a promising approach. For instance, the development of chiral catalysts for the Henry reaction (nitroaldol reaction) between a thiazole-2-carbaldehyde and a nitroalkane could provide a direct route to chiral β-nitroalcohols, which are precursors to the nitroethenyl group. Asymmetric Michael additions of nucleophiles to α,β-unsaturated nitro compounds, catalyzed by chiral organocatalysts or metal complexes, represent another viable strategy.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the thiazole (B1198619) or the nitroalkene reactant could induce diastereoselectivity in the key bond-forming steps. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution of racemic mixtures of intermediates or the final products, could offer a green and efficient alternative for obtaining enantiomerically pure 2-(2-nitroethenyl)-1,3-thiazole derivatives.

The successful development of these asymmetric routes will not only provide access to enantiomerically pure compounds for biological evaluation but will also contribute significantly to the broader field of asymmetric synthesis.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

| Chiral Catalysis | Employment of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction. | High catalytic efficiency, potential for high enantioselectivity. | Catalyst design and synthesis, optimization of reaction conditions. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a reactant to direct the stereochemical course of the reaction. | Predictable stereochemical control, well-established methodology. | Synthesis of chiral auxiliaries, additional synthetic steps for attachment and removal. |

| Enzymatic Methods | Use of enzymes to selectively react with one enantiomer in a racemic mixture or to catalyze an asymmetric transformation. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

The synthesis of related structures like arylidene-hydrazinyl-thiazole derivatives has been explored, but the focus has largely been on achiral synthesis. The principles from these syntheses, often involving Hantzsch thiazole synthesis, could be adapted for asymmetric variations. The development of stereoselective methods remains a frontier in this area.

Exploration of Novel Catalytic Transformations

The synthesis of 2-(2-nitroethenyl)-1,3-thiazole and its analogs has traditionally relied on classical condensation reactions. While effective, these methods often require harsh conditions and may have limitations in terms of substrate scope and functional group tolerance. The exploration of novel catalytic transformations presents a significant opportunity to develop more efficient, selective, and sustainable synthetic routes.

Future research should focus on the application of modern catalytic methodologies to the synthesis and functionalization of the 2-(2-nitroethenyl)-1,3-thiazole scaffold. Key areas of exploration include:

C-H Activation: Direct C-H activation of the thiazole ring offers a powerful strategy for the introduction of various functional groups without the need for pre-functionalized starting materials. Palladium-catalyzed C-H alkenylation, for instance, could be employed to directly introduce the nitroethenyl moiety or other substituents at specific positions of the thiazole core. This approach would streamline the synthesis of diverse analogs and reduce the number of synthetic steps.

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. The application of photocatalytic methods could enable novel transformations that are not accessible through traditional thermal reactions. For example, photocatalytic generation of radical intermediates could facilitate unique C-C bond formations for the synthesis of complex 2-(2-nitroethenyl)-1,3-thiazole derivatives. Thiazolo[5,4-d]thiazole-based materials have already shown promise as photocatalysts, suggesting the inherent potential of the thiazole core in such transformations.

Electrocatalysis: Electrosynthesis offers a sustainable alternative to conventional redox chemistry, often avoiding the use of stoichiometric oxidants or reductants. The nitro group in 2-(2-nitroethenyl)-1,3-thiazole is electrochemically active and can be selectively reduced to other functional groups, such as amines or hydroxylamines, providing a handle for further diversification. Electrocatalytic methods could also be explored for the construction of the thiazole ring itself under mild conditions.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for the synthesis of complex organic molecules. While these have been applied to thiazole derivatives, their systematic exploration for the synthesis of a library of 2-(2-nitroethenyl)-1,3-thiazole analogs with diverse substitution patterns is a promising area for future research. Denitrative cross-coupling of nitrostyrenes is also an emerging field that could be applied to modify the nitroethenyl moiety.

Table 2: Emerging Catalytic Methodologies and Their Potential Applications

| Catalytic Methodology | Potential Application for 2-(2-nitroethenyl)-1,3-thiazole | Expected Advantages |

| C-H Activation | Direct introduction of substituents onto the thiazole ring. | Atom economy, reduced synthetic steps, access to novel analogs. |

| Photocatalysis | Novel bond formations and functional group transformations under mild conditions. | Green synthesis, unique reactivity, access to complex scaffolds. |

| Electrocatalysis | Selective redox transformations of the nitro group and thiazole ring synthesis. | Sustainable, avoids stoichiometric reagents, high selectivity. |

| Cross-Coupling | Systematic diversification of the thiazole and nitroethenyl moieties. | High functional group tolerance, reliable bond formation, access to large libraries of compounds. |

The integration of these novel catalytic transformations into the synthetic strategies for 2-(2-nitroethenyl)-1,3-thiazole will undoubtedly accelerate the discovery of new derivatives with enhanced properties and provide deeper insights into their structure-activity relationships.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production and the rapid generation of compound libraries for drug discovery are often hampered by the limitations of traditional batch chemistry. The integration of flow chemistry and automated synthesis platforms represents a paradigm shift that could significantly accelerate the development of 2-(2-nitroethenyl)-1,3-thiazole derivatives.

Flow Chemistry:

Continuous flow synthesis, utilizing microreactors, offers numerous advantages over conventional batch processes, particularly for reactions that are exothermic or involve hazardous reagents, both of which are relevant to the synthesis of nitro compounds. The key benefits include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive intermediates and exothermic reactions, such as the nitration steps often involved in the synthesis of the target compound.

Precise Reaction Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.

Future research should focus on developing continuous flow processes for the key synthetic steps in the formation of 2-(2-nitroethenyl)-1,3-thiazole, such as the Hantzsch thiazole synthesis and the introduction of the nitroethenyl group.

Automated Synthesis Platforms:

The development of automated synthesis platforms, often coupled with flow chemistry, can dramatically accelerate the drug discovery process. These platforms can be programmed to perform multi-step syntheses, purifications, and analyses in a high-throughput manner. For the 2-(2-nitroethenyl)-1,3-thiazole scaffold, this would enable the rapid generation of large and diverse libraries of analogs for biological screening.

A key challenge to be addressed is the development of robust and versatile synthetic methodologies that are amenable to automation. This includes the use of solid-phase synthesis, where one of the reactants is attached to a solid support, simplifying purification and allowing for the sequential addition of building blocks.

Table 3: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Features | Impact on 2-(2-nitroethenyl)-1,3-thiazole Research |

| Flow Chemistry | Use of microreactors, precise control over reaction conditions, enhanced safety. | Safer synthesis of nitro-containing compounds, improved yields and selectivity, easier scalability. |

| Automated Synthesis | High-throughput synthesis, purification, and analysis. | Rapid generation of large compound libraries for structure-activity relationship (SAR) studies. |

The synergy between flow chemistry and automated synthesis holds immense promise for overcoming the current limitations in the synthesis of 2-(2-nitroethenyl)-1,3-thiazole derivatives, paving the way for the efficient discovery of new drug candidates and functional materials.

Advanced Mechanistic Elucidation of Biological Selectivity and Specificity

While preliminary studies have indicated the potential biological activities of 2-(2-nitroethenyl)-1,3-thiazole derivatives, a detailed understanding of their mechanism of action, selectivity, and specificity remains a significant challenge. A deeper mechanistic elucidation is crucial for the rational design of more effective and safer therapeutic agents.

Future research in this area should be directed towards:

Identification of Molecular Targets: A key unaddressed question is the specific molecular target(s) of 2-(2-nitroethenyl)-1,3-thiazole. The nitro group is known to be a bio-reducible functional group, which can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can covalently modify biological macromolecules. The thiazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with the active sites of enzymes or receptors. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific binding partners of these compounds.

Elucidation of Biochemical Pathways: Once the molecular targets are identified, it is essential to understand how the interaction of 2-(2-nitroethenyl)-1,3-thiazole with these targets affects cellular signaling and metabolic pathways. For example, in the context of antifungal activity, studies could investigate the impact of these compounds on ergosterol (B1671047) biosynthesis, as has been suggested for other thiazole derivatives through molecular docking studies against lanosterol-C14α-demethylase. Transcriptome and metabolome analyses can provide a global view of the cellular response to treatment with these compounds.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of 2-(2-nitroethenyl)-1,3-thiazole analogs is necessary to understand the determinants of their biological activity and selectivity. This involves synthesizing a library of derivatives with modifications at various positions of the thiazole ring and the nitroethenyl group and evaluating their biological effects. These studies will provide valuable insights into the pharmacophore of this class of compounds and guide the design of more potent and selective analogs. For instance, the role of electron-withdrawing or -donating groups on the thiazole ring and the stereochemistry of the nitroethenyl moiety on biological activity need to be systematically explored.

Table 4: Methodologies for Mechanistic Elucidation

| Methodology | Objective | Expected Outcome |

| Affinity-based Proteomics | Identification of direct protein targets. | A list of potential protein binding partners for further validation. |

| Transcriptomics (RNA-Seq) | Analysis of changes in gene expression upon treatment. | Understanding of the cellular pathways affected by the compound. |

| Metabolomics | Profiling of metabolic changes in response to the compound. | Identification of metabolic pathways disrupted by the compound. |

| Systematic SAR Studies | Correlation of structural modifications with biological activity. | A clear understanding of the key structural features required for activity and selectivity. |

A comprehensive understanding of the biological mechanism of 2-(2-nitroethenyl)-1,3-thiazole is a prerequisite for its development as a therapeutic agent. Addressing these unaddressed challenges will be a major focus of future research in this field.

Computational Design of Targeted 2-(2-nitroethenyl)-1,3-thiazole Analogs for Specific Research Probes

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. The application of these in silico methods to the 2-(2-nitroethenyl)-1,3-thiazole scaffold can guide the design of targeted analogs for use as specific research probes to investigate biological processes.

Future research in this area should leverage computational approaches to:

Pharmacophore Modeling and Virtual Screening: Based on the known biological activities of 2-(2-nitroethenyl)-1,3-thiazole derivatives, pharmacophore models can be generated to define the essential structural features required for activity. These models can then be used to virtually screen large compound libraries to identify new and diverse analogs with a higher probability of being active.

Molecular Docking and Dynamics Simulations: Once potential biological targets are identified, molecular docking can be used to predict the binding mode of 2-(2-nitroethenyl)-1,3-thiazole analogs within the active site of the target protein. Molecular dynamics (MD) simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time. This information is crucial for understanding the molecular basis of selectivity and for designing analogs with improved binding affinity.

Design of Targeted Covalent Probes: The nitroethenyl group is an electrophilic "warhead" that can potentially form a covalent bond with nucleophilic residues (e.g., cysteine) in a target protein. This opens up the possibility of designing targeted covalent inhibitors, which can offer high potency and prolonged duration of action. Computational methods, including quantum mechanics (QM) calculations, can be used to predict the reactivity of the nitroethenyl group and to design analogs with optimized reactivity and selectivity for a specific target.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages of drug development.

Table 5: Computational Approaches for Probe Design

| Computational Method | Application in Probe Design | Desired Outcome |

| Pharmacophore Modeling | Identifying key structural features for biological activity. | A 3D model to guide the design of new active compounds. |

| Molecular Docking | Predicting the binding orientation of ligands to their target. | Understanding of ligand-target interactions and guidance for lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | Assessment of binding stability and conformational changes. |

| Quantum Mechanics | Calculating the electronic properties and reactivity of molecules. | Prediction of the reactivity of the nitroethenyl warhead for covalent inhibitor design. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicological properties. | Early-stage filtering of compounds with poor drug-like properties. |

The integration of these computational strategies will enable a more rational and efficient design of 2-(2-nitroethenyl)-1,3-thiazole analogs as highly specific research probes. These probes will be invaluable for dissecting complex biological pathways and for the validation of new drug targets.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-nitroethenyl)-1,3-thiazole, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The Hantzsch thiazole synthesis is widely employed, utilizing α-haloketones and thioureas in polar solvents (e.g., ethanol or DMF) under reflux conditions. For example, α-bromoketones react with thiourea derivatives to form the thiazole core, followed by nitrovinyl functionalization via condensation with nitroalkanes. Key factors include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-nitroethenyl)-1,3-thiazole, and what spectral markers should researchers prioritize?